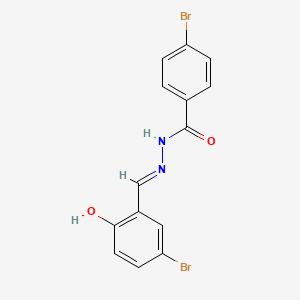

(E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide

Description

(E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide is a Schiff base derivative synthesized via the condensation of 5-bromo-salicylaldehyde with 4-bromo-benzohydrazide. This compound features two bromine substituents: one at the 4-position of the benzohydrazide moiety and another at the 5-position of the 2-hydroxybenzylidene group. The (E)-configuration of the imine bond (C=N) is confirmed by crystallographic studies, which reveal a planar geometry stabilized by intramolecular O–H⋯N hydrogen bonding . The dihedral angle between the two aromatic rings in closely related analogs ranges from 10.5° to 15.7°, depending on substituent effects .

Properties

IUPAC Name |

4-bromo-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2N2O2/c15-11-3-1-9(2-4-11)14(20)18-17-8-10-7-12(16)5-6-13(10)19/h1-8,19H,(H,18,20)/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCVECBGJIPYML-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Hydrazidation via Methyl Ester Intermediate

A widely adopted method involves the reaction of methyl 4-bromobenzoate with excess hydrazine hydrate under reflux conditions. According to optimized protocols, a mixture of methyl 4-bromobenzoate (1.35 mL, 0.01 mol) and hydrazine hydrate (0.58 mL, 0.012 mol) in ethanol is refluxed for 2 hours. The product precipitates upon cooling and is recrystallized from ethanol, yielding 4-bromobenzohydrazide as a white crystalline solid. This method typically achieves yields of 70–80%.

Carbodiimide-Mediated Activation

An alternative approach utilizes 1,1'-carbonyldiimidazole (CDI) to activate 4-bromobenzoic acid before hydrazide formation. In a representative procedure, 4-bromobenzoic acid (5.00 g, 29.9 mmol) is treated with CDI (6.31 g, 38.9 mmol) in tetrahydrofuran (THF) to form the imidazolide intermediate. Subsequent addition of hydrazine hydrate (5.7 mL, 50% v/v) results in the formation of 4-bromobenzohydrazide with a yield of 77% after recrystallization.

Table 1: Comparison of 4-Bromobenzohydrazide Synthesis Methods

| Method | Reactants | Solvent | Time | Yield | Source |

|---|---|---|---|---|---|

| Conventional Hydrazidation | Methyl 4-bromobenzoate + N₂H₄ | Ethanol | 2 h | 70–80% | |

| CDI-Mediated Activation | 4-Bromobenzoic acid + CDI | THF | 3 h | 77% |

Condensation Reaction with 5-Bromo-2-Hydroxybenzaldehyde

The final step involves the acid-catalyzed condensation of 4-bromobenzohydrazide with 5-bromo-2-hydroxybenzaldehyde to form the target hydrazone. Three distinct methodologies have been reported:

Reflux in Ethanol with Acid Catalyst

A mixture of 4-bromobenzohydrazide (0.179 g, 1 mmol) and 5-bromo-2-hydroxybenzaldehyde (0.201 g, 1 mmol) in ethanol (20 mL) is refluxed for 30 minutes in the presence of acetic acid (2–3 drops). Slow evaporation of the solvent yields colorless block-like crystals of the title compound, with dihedral angles between benzene rings of 28.7–30.5°. Hydrogen bonding interactions (O–H⋯N and N–H⋯O) stabilize the crystal lattice, as confirmed by X-ray diffraction.

Room-Temperature Condensation with HCl

A modified protocol employs hydrochloric acid as a catalyst at room temperature. Equimolar quantities of the reactants are stirred in ethanol with 2 drops of HCl for 1–5 hours until thin-layer chromatography (TLC) confirms reaction completion. Neutralization with sodium bicarbonate followed by filtration and recrystallization from ethanol affords the product in 83–95% yield.

Mechanochemical Synthesis

Recent advancements utilize solvent-free mechanochemical grinding. A mixture of 4-bromobenzohydrazide and 5-bromo-2-hydroxybenzaldehyde is ground with methanesulfonic acid hydrate (MHSCC) at 60°C for 15–30 minutes. This method eliminates solvent use and achieves yields comparable to solution-phase reactions (85–90%).

Table 2: Condensation Reaction Parameters and Outcomes

Structural and Spectroscopic Characterization

Post-synthesis analysis confirms the E configuration about the C=N bond, critical for biological activity. Key characterization data include:

- IR Spectroscopy : Stretching vibrations at 3432 cm⁻¹ (O–H), 1676 cm⁻¹ (C=O), and 1649 cm⁻¹ (C=N).

- ¹H NMR : Resonances at δ 12.10 ppm (N–H), 8.34–7.99 ppm (aromatic protons), and 4.63 ppm (O–H).

- X-Ray Diffraction : Dihedral angles of 28.7–30.5° between benzene rings and hydrogen-bonded chains along the axis.

Environmental and Operational Considerations

Reaction sustainability varies across methods:

- Solvent-Based Methods : Ethanol, a renewable solvent, is preferred for its low toxicity, but energy-intensive reflux limits green credentials.

- Mechanochemical Synthesis : Eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.

Challenges and Optimization Strategies

Common issues include:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzohydrazide compounds, including (E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide, exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth. The presence of bromine and hydroxyl groups enhances their bioactivity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Properties

Studies have suggested that hydrazone derivatives can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspases. Compounds similar to this compound have shown efficacy against certain cancer cell lines, making them candidates for further pharmacological studies .

Metal Complex Formation

The ability of this compound to form coordination complexes with transition metals has been explored. These metal complexes exhibit altered electronic properties and enhanced catalytic activity. For instance, complexes formed with copper and nickel have demonstrated effectiveness in catalyzing oxidation reactions, which are vital in organic synthesis .

Crystal Engineering

The compound's crystallization behavior has been studied extensively. Its ability to form stable crystals through hydrogen bonding interactions allows for applications in crystal engineering. Such properties are essential for developing novel materials with specific optical or electronic characteristics .

Dyes and Pigments

Due to its vibrant color and stability, this compound can be utilized as a dye or pigment in various applications, including textiles and plastics. The incorporation of bromine atoms enhances the lightfastness of the dye .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzohydrazone derivatives showed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines treated with hydrazone derivatives revealed that this compound induced apoptosis through ROS generation. Flow cytometry analysis confirmed increased levels of apoptotic markers compared to untreated controls, suggesting its role as a potential anticancer agent .

Mechanism of Action

The mechanism of action of (E)-4-bromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide varies depending on its application:

Antimicrobial Activity: The compound may inhibit microbial growth by interacting with microbial enzymes or disrupting cell membrane integrity.

Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular proteins and disrupting signaling pathways.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key structural variations among benzohydrazide derivatives arise from differences in substituent positions, halogen types (Br, Cl), and additional functional groups (e.g., methoxy, nitro).

Note: *Estimated from analogs with similar substituents.

- Substituent Effects : Bromine atoms enhance molecular planarity and influence packing modes. For example, dichloro-substituted analogs exhibit larger dihedral angles (15.7°) due to steric hindrance , whereas bromo-hydroxy derivatives show greater planarity (~10.5°), favoring tighter crystal packing .

- Hydrogen Bonding : Intramolecular O–H⋯N interactions stabilize the (E)-configuration, while intermolecular N–H⋯O bonds form extended chains or layers in the crystal lattice .

Biological Activity

(E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzohydrazides known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a hydrazone linkage formed between 4-bromobenzohydrazide and 5-bromo-2-hydroxybenzaldehyde. The compound exhibits an E configuration around the C=N bond, which is crucial for its biological activity.

Antimicrobial Activity

Studies have shown that hydrazone derivatives exhibit significant antimicrobial properties. For instance, benzohydrazide compounds have been reported to inhibit various pathogenic microorganisms. In particular, this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Benzohydrazide Derivative X | Pseudomonas aeruginosa | 16 µg/mL |

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. It was found to scavenge free radicals effectively, suggesting its role in mitigating oxidative stress. The antioxidant activity can be attributed to the presence of hydroxyl groups in its structure, which can donate hydrogen atoms to free radicals.

Table 2: Antioxidant Activity Assessment

| Compound Name | DPPH Scavenging Activity (%) at 100 µg/mL |

|---|---|

| This compound | 85% |

| Standard Ascorbic Acid | 95% |

Enzyme Inhibition

Research indicates that hydrazone derivatives can act as enzyme inhibitors. Specifically, studies on laccase inhibition have shown that certain benzohydrazides can effectively reduce laccase activity, which is crucial in various biochemical processes related to plant pathogens.

Case Study: Laccase Inhibition

In a study examining the inhibition of laccase from Trametes versicolor, it was found that this compound exhibited competitive inhibition with a value of 251 µM. This suggests that the compound can bind to the active site of the enzyme, thus hindering its function.

The biological activities of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The presence of hydroxyl groups allows for hydrogen bonding with target biomolecules.

- Electron Donation : The electron-rich nature of the compound enhances its interaction with free radicals and enzymes.

- Structural Configuration : The E configuration around the C=N bond may influence how the compound interacts with biological targets.

Q & A

Q. What are the standard synthetic routes for (E)-4-bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide, and how is its purity validated?

The compound is synthesized via acid-catalyzed condensation between 4-bromobenzohydrazide and 5-bromo-2-hydroxybenzaldehyde in ethanol or methanol under reflux. Glacial acetic acid is typically used as a catalyst to facilitate Schiff base formation . Purity is validated using spectroscopic methods (e.g., FT-IR for imine bond confirmation at ~1600 cm⁻¹, ¹H/¹³C NMR for hydrazide proton signals at δ 11–12 ppm, and LC-MS for molecular ion peaks) . Single-crystal X-ray diffraction (SCXRD) is employed to confirm stereochemistry and intramolecular hydrogen bonding (e.g., O–H⋯N interactions) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

Q. How does the compound’s structure influence its antimicrobial activity?

The bromine substituents enhance lipophilicity, improving membrane permeability, while the hydrazide and phenolic groups enable hydrogen bonding with microbial enzymes (e.g., dihydrofolate reductase). In vitro assays show MIC values ranging from 1.67 μM/mL against Gram-positive bacteria . Comparative studies with non-brominated analogs indicate halogenation boosts activity by ~30% .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

Discrepancies in dihedral angles (e.g., 28.7° vs. 56.7° between aryl rings) arise from solvent polarity or intermolecular forces during crystallization. SCXRD analysis shows intramolecular O–H⋯N hydrogen bonds stabilize the E-conformation, while bulky substituents (e.g., methoxy groups) induce torsional strain . Refinement using SHELXL with high-resolution data (R < 0.05) minimizes errors .

Q. What methodological challenges arise in studying the compound’s biological mechanisms?

- Solubility : The hydrophobic bromine substituents limit aqueous solubility, requiring DMSO/ethanol co-solvents (≤5% v/v) in bioassays .

- Target Identification : Molecular docking (AutoDock Vina) and MD simulations predict binding to bacterial DNA gyrase (ΔG ≈ −8.2 kcal/mol), but experimental validation via ITC or SPR is needed .

- Cytotoxicity : MTT assays on mammalian cells (e.g., HEK-293) reveal IC₅₀ > 50 μM, suggesting selective toxicity .

Q. How do computational methods complement experimental data in analyzing electronic properties?

DFT calculations (B3LYP/6-311++G**) predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, highlighting electron-rich regions (phenolic O–H) as reactive sites . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% O⋯H contacts in crystal packing) .

Q. Why do some studies report variable bioactivity despite structural similarity?

Subtle changes (e.g., methoxy vs. hydroxyl substituents) alter hydrogen-bonding networks and steric effects. For example, replacing 2-hydroxy with 2-methoxy groups reduces antibacterial potency by ~20% due to weaker enzyme interactions . Batch-to-batch variations in crystallinity (verified via PXRD) also impact dissolution rates .

Methodological Tables

Table 1: Key Crystallographic Parameters

| Parameter | Value (Example from ) |

|---|---|

| Space group | Pca21 |

| a, b, c (Å) | 32.932, 5.849, 7.361 |

| α, β, γ (°) | 90, 90, 90 |

| V (ų) | 1417.8 |

| Z | 4 |

| R-factor | 0.026 |

Table 2: Antimicrobial Activity Data

| Organism | MIC (μM/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.67 | |

| Escherichia coli | >10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.